molecular formula C5H5NO3S2 B2479634 3-Formylthiophene-2-sulfonamide CAS No. 1849260-59-8

3-Formylthiophene-2-sulfonamide

Cat. No. B2479634
CAS RN: 1849260-59-8
M. Wt: 191.22
InChI Key: WZZUOOZTMDXOOS-UHFFFAOYSA-N
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Description

3-Formylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C5H5NO3S2 . It has a molecular weight of 191.22 .


Synthesis Analysis

The synthesis of sulfonimidates, which include this compound, has been a topic of interest in recent years . They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H, (H2,6,8,9) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 191.22 . The compound has a complexity of 243, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Synthesis and Structural Investigations

  • Research in the synthesis of thiophene sulfonamide derivatives, including 3-Formylthiophene-2-sulfonamide, has led to advancements in medicinal chemistry and molecular imaging. Studies focus on synthesizing novel compounds for therapeutic applications, particularly in nuclear medicine. For instance, novel rhenium(V) nitride complexes with dithiocarbimate ligands incorporating sulfonamide groups have been studied for their potential in therapeutic radiopharmaceuticals (Perils et al., 2017).

Antimicrobial and Antiproliferative Agents

  • Sulfonamide derivatives like this compound have been explored for antimicrobial properties. The compounds have shown potential as urease inhibitors and antibacterial agents. They've been investigated for their hemolytic activity and inhibition effectiveness against various bacterial strains (Noreen et al., 2017). Additionally, some derivatives have shown promising antiproliferative activity against cancer cell lines, highlighting their potential in cancer therapy research (Pawar et al., 2018).

Analytical and Biochemical Applications

  • In analytical chemistry, sulfonamide derivatives including this compound have been utilized in the development of detection methods for sulfonamides. For example, voltammetric detection at poly(3-methylthiophene) electrodes has been reported, which is significant for various applications in veterinary medicine and other fields (Msagati & Ngila, 2002). These compounds have also been studied for their ability to inhibit carbonic anhydrase, a significant enzyme in various physiological processes, showing potential for medical applications (Ekinci et al., 2012).

Drug Design and Theoretical Studies

  • Sulfonamide derivatives are integral in structure-based drug design, offering insights into molecular interactions and pharmacological activities. Their role in designing drugs for treating various diseases, including cancer and bacterial infections, is significant (Güzel et al., 2010). Additionally, theoretical investigations into the tautomeric behavior of sulfonamide derivatives have provided a deeper understanding of their biochemical properties and implications for drug design (Erturk et al., 2016).

Mechanism of Action

The mechanism of action for sulfonamides, a group that includes 3-Formylthiophene-2-sulfonamide, involves acting as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information for 3-Formylthiophene-2-sulfonamide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation .

properties

IUPAC Name

3-formylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZUOOZTMDXOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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